molecular formula C8H5ClF2N2 B1369632 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole CAS No. 847615-28-5

2-(chloromethyl)-5,6-difluoro-1H-benzimidazole

Cat. No. B1369632
CAS RN: 847615-28-5
M. Wt: 202.59 g/mol
InChI Key: XKSUDTNRLIXEFE-UHFFFAOYSA-N
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Description

“2-(chloromethyl)-5,6-difluoro-1H-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a bicyclic structure consisting of the fusion of benzene and imidazole .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The chloromethyl and difluoro groups might be introduced in subsequent steps, but without specific literature on this compound, it’s hard to detail the exact synthesis process.


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzimidazole core with a chloromethyl group attached at the 2-position and fluorine atoms at the 5 and 6 positions .


Chemical Reactions Analysis

Benzimidazoles, in general, can undergo various reactions depending on the functional groups present. For instance, the chloromethyl group might be susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the chloromethyl and difluoro groups) would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Magnetic Resonance Imaging (MRI) Contrast Agents

The compound serves as a precursor in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complexes . These complexes are used as Zn2±sensitive MRI contrast agents , enhancing the quality of imaging for better diagnosis and research .

Host-Guest Chemistry

In host-guest chemistry, 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole can be used to modify calixarenes, creating host molecules that can encapsulate guest molecules. This interaction is crucial for understanding molecular recognition and designing new materials .

Catalysis

This compound can be incorporated into polymers to create hypercrosslinked structures. These polymers can coordinate with metal ions, forming catalysts that are effective in applications like H2 generation and 4-nitrophenol reduction , which are important in environmental and energy research .

Neonicotinoid Synthesis

The chloromethyl group in 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole is reactive towards nucleophiles, making it a useful intermediate in synthesizing neonicotinoid compounds. These are a class of neuro-active insecticides chemically similar to nicotine .

Chemoselective Modification

It can be used for chemoselective modification of cysteine or disulfide in peptides and proteins. This specificity is essential for bioconjugation techniques, which are widely used in biochemical research for labeling and detecting biomolecules .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Benzimidazoles have a wide range of biological activities, including antiviral, antibacterial, and antifungal effects .

Future Directions

The future directions for this compound would depend on its potential applications. Given the wide range of activities associated with benzimidazole derivatives, it could be explored for various uses in medicinal chemistry .

properties

IUPAC Name

2-(chloromethyl)-5,6-difluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2N2/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSUDTNRLIXEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592505
Record name 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-5,6-difluoro-1H-benzimidazole

CAS RN

847615-28-5
Record name 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5,6-difluoro-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1 g of 3,4-difluoro-1,2-phenylenediamine (6.94 mmol) and 0.983 g of chloro-acetic acid (10.41 mmol, 1.5 eq) in 13 mL of 4N aqueous HCl was heated to 100° C. for 3 h. The mixture was poured onto ice (10 g), neutralized by the addition of NH4OH and extracted with three 30 mL portions of ethyl acetate. The organic extracts were combined and dried over Na2SO4, filtered and concentrated by rotary evaporation to give 1.28 g of 2-chloromethyl-5,6-difluoro-1H-benzoimidazole as a brown solid. 1H NMR (300 MHz, CDCl3/CD3OD): δ 7.30-7.25 (m, 2H), 4.68 (s, 2H); MS (ESI): Calcd m/z for C8H5ClF2N2.H+=203.1. Found m/z=203.2/205.2 [(M+1)+/(M+3)+].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.983 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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